molecular formula C15H16BrN3O B6438165 1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide CAS No. 2549009-46-1

1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide

Cat. No. B6438165
CAS RN: 2549009-46-1
M. Wt: 334.21 g/mol
InChI Key: HHYVSSNAMKUGGO-UHFFFAOYSA-N
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Description

The compound “1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide” is a complex organic molecule that contains a quinoline ring, a piperidine ring, and a carboxamide group . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be characterized using various spectral techniques such as 1H and 13C NMR, LCMS, IR .

Advantages and Limitations for Lab Experiments

1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is a highly stable compound and is relatively easy to synthesize. In addition, it can be used as a starting material for the synthesis of a variety of organic molecules. However, it is important to note that this compound is a highly toxic compound and should be handled with caution.

Future Directions

There are several potential future directions for 1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide research. First, further studies could be conducted to investigate the compound’s mechanism of action and its potential therapeutic effects. Second, this compound could be studied for its potential use in the synthesis of metal-organic frameworks and other materials. Third, the compound could be further investigated for its potential use in the treatment of certain diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, further research could be conducted to explore the potential applications of this compound in other fields, such as agriculture and food science.

Synthesis Methods

1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide can be synthesized from the reaction of 7-bromoquinoline and piperidine-4-carboxylic acid. The reaction is carried out in the presence of anhydrous sodium acetate and a catalytic amount of copper (I) iodide. The reaction is typically conducted in an inert atmosphere and at a temperature of 80°C. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material in the synthesis of a variety of organic molecules, including drugs, agrochemicals, and other organic compounds. It has also been investigated for its use in the treatment of certain diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, this compound has been studied for its potential use in the synthesis of metal-organic frameworks, which are materials with a variety of applications in catalysis, drug delivery, and energy storage.

properties

IUPAC Name

1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c16-12-3-1-10-2-4-14(18-13(10)9-12)19-7-5-11(6-8-19)15(17)20/h1-4,9,11H,5-8H2,(H2,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYVSSNAMKUGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC(=C3)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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